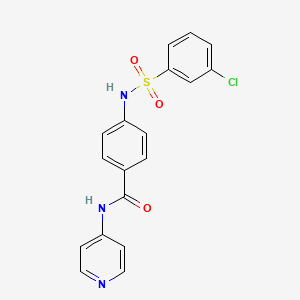
4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide” is a chemical compound with the molecular formula C18H14ClN3O3S and a molecular weight of 387.841. It is offered by several chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide”. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3.Molecular Structure Analysis
The molecular structure of “4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide” is not explicitly mentioned in the search results. However, it is known that the compound contains a pyridine ring, a benzamide group, and a chlorobenzenesulfonamido group1.Chemical Reactions Analysis
Specific chemical reactions involving “4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide” are not mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide” are not detailed in the search results. However, it is known that the compound is a white solid3.Scientific Research Applications
Anticancer Activity
Researchers have synthesized various derivatives related to 4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide with significant anticancer properties. These compounds exhibit potent in vitro activity against different cancer cell lines. For instance, novel indenopyridine derivatives demonstrated higher potency against breast cancer cell lines compared to Doxorubicin, a reference drug, highlighting their potential as anticancer agents (Ghorab & Al-Said, 2012). Additionally, benzenesulfonamide derivatives have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, suggesting their promise in cancer therapy (Fahim & Shalaby, 2019).
Antimicrobial Activity
Compounds structurally related to 4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide have also been investigated for their antimicrobial properties. A series of synthesized derivatives displayed significant in vitro antimicrobial activity against various strains of microbes, indicating their potential as novel antimicrobial agents (Desai, Makwana, & Senta, 2016).
Mechanistic Insights and Other Applications
Further studies provide insights into the mechanisms of action and additional applications of these compounds. For example, molecular docking and Density Functional Theory (DFT) calculations have been utilized to understand the interaction of synthesized compounds with biological targets, revealing their potential mechanisms of action against diseases and contributing to the design of more effective drugs (Elangovan et al., 2021).
Safety And Hazards
The safety and hazards associated with “4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide” are not mentioned in the search results.
Future Directions
The future directions for “4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.
properties
IUPAC Name |
4-[(3-chlorophenyl)sulfonylamino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-14-2-1-3-17(12-14)26(24,25)22-16-6-4-13(5-7-16)18(23)21-15-8-10-20-11-9-15/h1-12,22H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCIPMMKZQNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

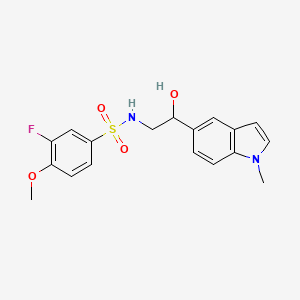
![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)
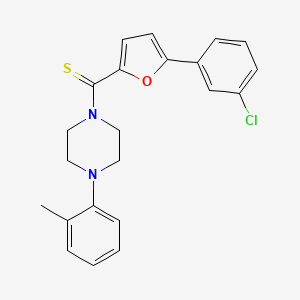
![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)
![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)
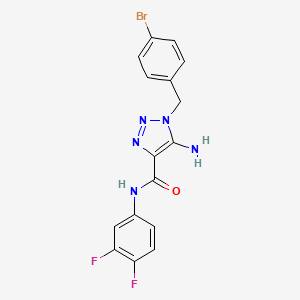
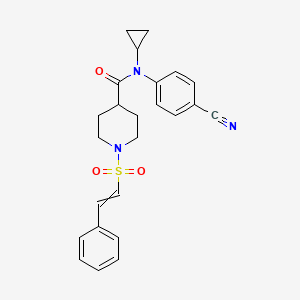
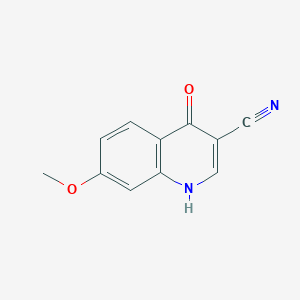
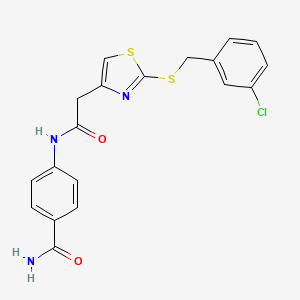
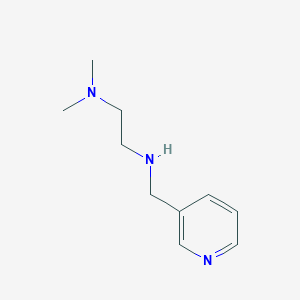
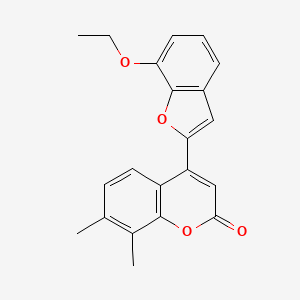
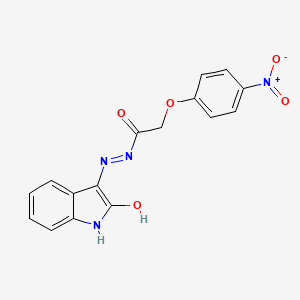
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)